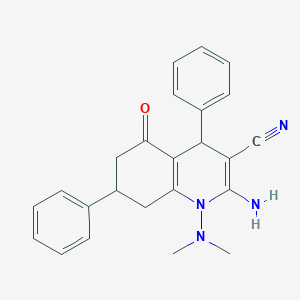
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MOG, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an agonist of the metabotropic glutamate receptor 4 (mGluR4). Activation of mGluR4 has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. Inhibition of MAO-B can increase the levels of dopamine in the brain, which can have beneficial effects on motor function.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects and can promote the growth and survival of neurons. It has also been shown to increase the levels of dopamine in the brain, which can have beneficial effects on motor function. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations. It can be expensive to synthesize and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for the study of N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool to study the function of mGluR4 and its role in neuroprotection. Finally, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be modified to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Métodos De Síntesis
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,6-difluoroaniline with 2,3-dimethoxybenzaldehyde to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide. The second step involves the reaction of the intermediate product with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C27H28F2N2O4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H28F2N2O4/c1-14-21(26(33)31-24-16(28)9-7-10-17(24)29)22(15-8-6-11-20(34-4)25(15)35-5)23-18(30-14)12-27(2,3)13-19(23)32/h6-11,22,30H,12-13H2,1-5H3,(H,31,33) |
Clave InChI |
FDERFNJBMMJLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)
